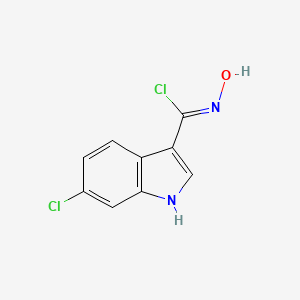
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The unique structure of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride makes it an attractive candidate for further investigation in the field of cancer research.
Mechanism Of Action
The mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression in cells.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several biochemical and physiological effects on cancer cells. These effects include the induction of cell cycle arrest, the inhibition of angiogenesis, and the suppression of tumor growth. Additionally, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to modulate the expression of several genes that are involved in cancer progression.
Advantages And Limitations For Lab Experiments
One advantage of using (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research involving (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation into the mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride could provide insights into its potential use in combination with other cancer treatments. Finally, more preclinical studies are needed to assess the safety and efficacy of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride in animal models before it can be considered for clinical trials.
Synthesis Methods
The synthesis of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves several steps. The first step is the reaction of indole with chloroform and base to form 6-chloroindole. The second step involves the reaction of 6-chloroindole with hydroxylamine hydrochloride and base to form (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride. The final step is the reaction of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride with thionyl chloride to form the chloride salt.
Scientific Research Applications
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been investigated for its potential use in cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. Additionally, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(3Z)-6-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFUKUVTFUEMC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663882 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)
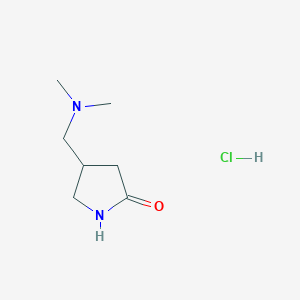
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
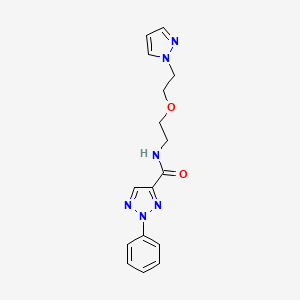
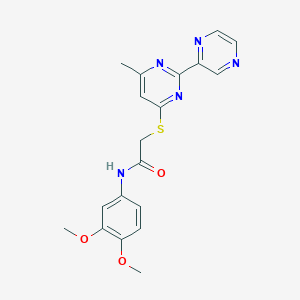
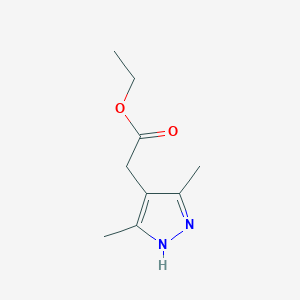

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)
![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)
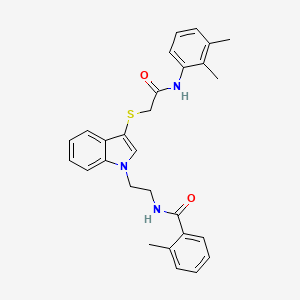

![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)